Loreclezol

Descripción general

Descripción

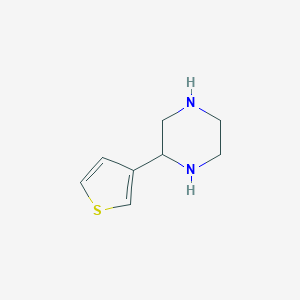

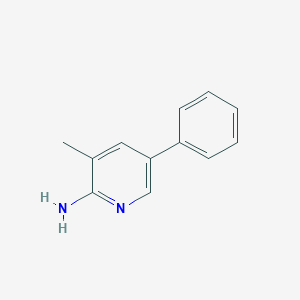

Loreclezole es un compuesto sedante y anticonvulsivo que actúa como un modulador alostérico positivo del receptor de ácido gamma-aminobutírico tipo A. Se clasifica estructuralmente como un derivado de triazol y se ha demostrado que comparte su sitio de unión con el ácido valerénico, un extracto de la raíz de la valeriana . Loreclezole es particularmente conocido por sus efectos protectores contra las convulsiones inducidas por la pentilentetrazol en modelos animales .

Aplicaciones Científicas De Investigación

Loreclezole tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar los efectos de los derivados de triazol en los receptores de ácido gamma-aminobutírico tipo A.

Biología: Se ha investigado por sus efectos en la actividad neuronal y los modelos de convulsiones.

Medicina: Se ha explorado como un posible tratamiento para la epilepsia y otros trastornos neurológicos debido a sus propiedades anticonvulsivas.

Industria: Se utiliza en el desarrollo de nuevos medicamentos sedantes y anticonvulsivos.

Mecanismo De Acción

Loreclezole ejerce sus efectos al actuar como un modulador alostérico positivo del receptor de ácido gamma-aminobutírico tipo A. Esta modulación mejora los efectos inhibitorios del ácido gamma-aminobutírico, lo que lleva a un aumento de la entrada de iones cloruro e hiperpolarización de la membrana neuronal. Esto da como resultado una excitabilidad neuronal reducida y efectos anticonvulsivos .

Compuestos similares:

Ácido valerénico: Comparte el mismo sitio de unión que loreclezole en el receptor de ácido gamma-aminobutírico tipo A.

Benzodiazepinas: Tienen un perfil de actividad similar, pero interactúan con diferentes sitios en el receptor de ácido gamma-aminobutírico tipo A.

Derivados de triazol: Otros derivados de triazol, como anastrozol y letrozol, tienen diferentes efectos farmacológicos, pero comparten similitudes estructurales.

Singularidad: Loreclezole es único en su modulación selectiva de los receptores de ácido gamma-aminobutírico tipo A que contienen subunidades beta2 o beta3. Esta selectividad lo distingue de otros anticonvulsivos y sedantes, proporcionando un perfil farmacológico distinto .

Análisis Bioquímico

Biochemical Properties

Loreclezole interacts with the GABA A receptor, specifically modulating the β2 and β3 subunits . This interaction enhances the receptor’s response to GABA, a neurotransmitter that inhibits neuronal activity . The binding site of Loreclezole has been experimentally shown to be shared by valerenic acid, an extract of the root of the valerian plant .

Cellular Effects

In the context of cellular processes, Loreclezole influences cell function by modulating the activity of GABA A receptors . By enhancing the receptor’s response to GABA, Loreclezole can increase inhibitory neurotransmission, which can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Loreclezole exerts its effects at the molecular level primarily through its interaction with the GABA A receptor . As a positive allosteric modulator, Loreclezole enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission . This does not involve direct binding to the active site of the receptor but rather modulation of the receptor’s response to its natural ligand .

Temporal Effects in Laboratory Settings

The effects of Loreclezole have been studied in various laboratory settings, including in vitro and in vivo studies . Over time, Loreclezole has been observed to have a consistent effect on enhancing GABA A receptor activity

Dosage Effects in Animal Models

In animal models, the effects of Loreclezole have been observed to vary with dosage . At low, non-toxic doses, Loreclezole has demonstrated anti-absence activity in a genetic model of generalized absence epilepsy

Metabolic Pathways

As it interacts with the GABA A receptor, it may influence GABAergic neurotransmission and related metabolic pathways

Transport and Distribution

Given its interaction with the GABA A receptor, it is likely that it is distributed to areas of the brain where these receptors are prevalent

Subcellular Localization

The subcellular localization of Loreclezole is likely to be influenced by its target, the GABA A receptor, which is located in the cell membrane

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de loreclezole implica la reacción de 2,4-diclorobenzaldehído con cloruro de 2-cloro-1,3-dimetilimidazolinium para formar el intermedio 2-cloro-2-(2,4-diclorofenil)vinil cloruro. Este intermedio luego se hace reaccionar con 1,2,4-triazol para producir loreclezole .

Métodos de producción industrial: La producción industrial de loreclezole generalmente sigue la misma ruta sintética que se describió anteriormente, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso implica el control cuidadoso de la temperatura, la presión y el tiempo de reacción para lograr el resultado deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: Loreclezole sufre diversas reacciones químicas, que incluyen:

Oxidación: Loreclezole se puede oxidar para formar óxidos correspondientes.

Reducción: Se puede reducir para formar derivados reducidos.

Sustitución: Loreclezole puede sufrir reacciones de sustitución, particularmente en el anillo de triazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación de loreclezole puede producir óxidos, mientras que la reducción puede producir derivados reducidos con propiedades farmacológicas alteradas.

Comparación Con Compuestos Similares

Valerenic Acid: Shares the same binding site as loreclezole on the gamma-aminobutyric acid type A receptor.

Benzodiazepines: Have a similar profile of activity but interact with different sites on the gamma-aminobutyric acid type A receptor.

Triazole Derivatives: Other triazole derivatives, such as anastrozole and letrozole, have different pharmacological effects but share structural similarities.

Uniqueness: Loreclezole is unique in its selective modulation of gamma-aminobutyric acid type A receptors containing beta2 or beta3 subunits. This selectivity distinguishes it from other anticonvulsants and sedatives, providing a distinct pharmacological profile .

Propiedades

IUPAC Name |

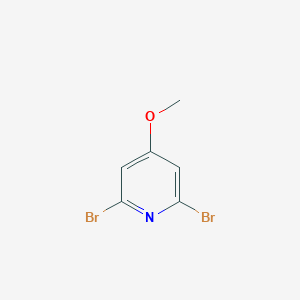

1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N3/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-6H/b10-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHZTBDUXXHOM-WMZJFQQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048252 | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117857-45-1 | |

| Record name | Loreclezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loreclezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117857451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loreclezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORECLEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DJ32STZ5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of loreclezole?

A1: Loreclezole primarily acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, ]

Q2: How does loreclezole interact with GABAA receptors?

A2: Loreclezole binds to a distinct allosteric site on GABAA receptors, separate from the benzodiazepine, barbiturate, and steroid binding sites. [, , ] This binding enhances the action of GABA, the primary inhibitory neurotransmitter in the brain. [, , ]

Q3: Which GABAA receptor subunits are crucial for loreclezole's activity?

A3: Loreclezole exhibits selectivity for GABAA receptors containing the β2 or β3 subunits. It shows significantly higher affinity for these receptors compared to those containing the β1 subunit. [, , ]

Q4: What is the specific amino acid residue responsible for loreclezole's β subunit selectivity?

A4: A single amino acid, asparagine (Asn), at position 289 in the β2 subunit (and the homologous Asn-290 in β3) is crucial for loreclezole's modulatory effects. Mutating this residue to serine abolishes loreclezole sensitivity. []

Q5: What are the downstream effects of loreclezole's interaction with GABAA receptors?

A5: By potentiating GABAA receptor function, loreclezole enhances GABA-mediated chloride ion influx, leading to increased neuronal inhibition. This inhibitory effect is believed to underlie its anticonvulsant activity. [, ]

Q6: What is the molecular formula and molecular weight of loreclezole?

A6: Loreclezole has the molecular formula C10H5Cl3N4 and a molecular weight of 289.55 g/mol. []

Q7: How do structural modifications to the loreclezole molecule affect its activity?

A7: Replacing the carboxyl group of loreclezole with amides or nitriles resulted in compounds with retained β2/β3 selectivity and enhanced potency in some cases. []

Q8: Does loreclezole readily cross the blood-brain barrier?

A8: While not explicitly stated in the provided research, loreclezole's anticonvulsant activity in animal models strongly suggests it can cross the blood-brain barrier to exert its effects on GABAA receptors in the central nervous system. [, , , ]

Q9: In which in vitro and in vivo models has loreclezole demonstrated anticonvulsant activity?

A9: Loreclezole exhibits anticonvulsant properties in various animal models, including:

- Maximal electroshock-induced seizures in mice [, ]

- Audiogenic seizures in mice []

- Chemically induced seizures (e.g., pentylenetetrazole, quinolinic acid) in rodents [, ]

- Amygdala-kindled seizures in rats []

Q10: Are there specific GABAA receptor subtypes that mediate loreclezole's anticonvulsant effects?

A10: Research utilizing genetically modified mice with a loreclezole-insensitive β2 subunit (β2N265S) suggests that β2 subunit-containing GABAA receptors play a significant role in mediating both the sedative and anticonvulsant effects of loreclezole. []

Q11: Are there known mechanisms of resistance to loreclezole?

A11: While specific resistance mechanisms haven't been extensively characterized, mutations in the loreclezole binding site on the β2/β3 subunits (specifically Asn289/290) can significantly diminish its activity. [, ]

Q12: What is known about the toxicological profile of loreclezole?

A12: Preclinical studies in dogs indicated a favorable safety profile for loreclezole, with a wide margin between anticonvulsant doses and those causing neurological side effects. []

Q13: What techniques are commonly used to study loreclezole's interaction with GABAA receptors?

A13: Researchers frequently utilize electrophysiological techniques like two-electrode voltage clamp recordings in Xenopus oocytes or cell lines expressing recombinant GABAA receptors to characterize loreclezole's effects on GABA-induced currents. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)

![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

![isoindole-1,3-dione;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B39752.png)